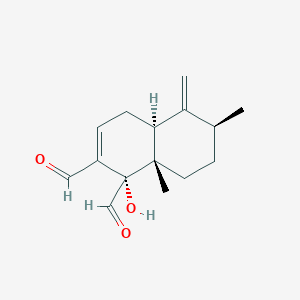

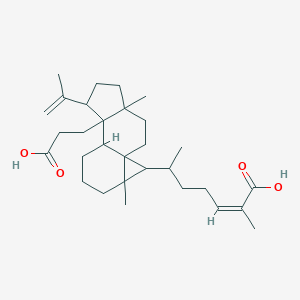

Nigranoic acid

Übersicht

Beschreibung

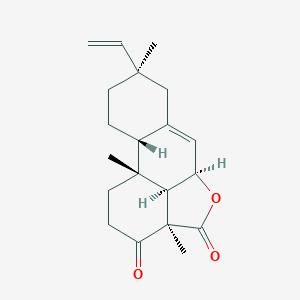

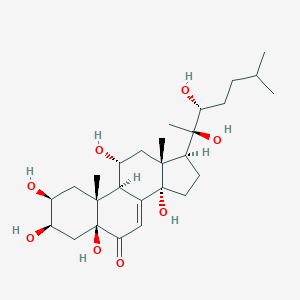

Nigranoic acid is a triterpenoid separated from Schisandra chinensis . It inhibits HIV-1 reverse transcriptase and exhibits protective effects on the brain through the PARP/AIF signaling pathway in a cerebral ischemia-reperfusion animal model .

Synthesis Analysis

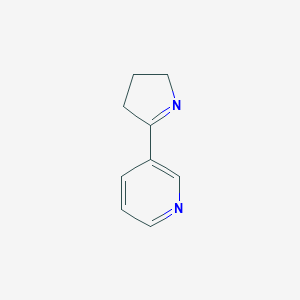

The synthesis of Nigranoic acid involves hydroxamic acid derivatives of nigranoic acid and manwuweizic acid moderately enhancing HDAC1/2/4/6 inhibition activity, which inhibits IL-1β maturation and caspase-1 cleavage .Wissenschaftliche Forschungsanwendungen

Hepatoprotective Activity

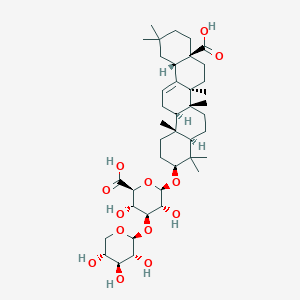

Nigranoic acid has been identified as having significant hepatoprotective properties . This compound, found in various species of the Schisandra genus, has been shown to protect liver cells from damage caused by toxins or diseases . It’s particularly promising for developing treatments for liver conditions such as hepatitis or cirrhosis.

Anti-HIV-1 Activity

Research has demonstrated that Nigranoic acid exhibits anti-HIV-1 activity . It inhibits both HIV-1 protease and integrase, enzymes crucial for the HIV virus’s replication and integration into the host genome . This suggests potential use in antiretroviral therapies for HIV/AIDS patients.

Cytotoxic Effects

Nigranoic acid has shown cytotoxic effects against certain cancer cell lines. This makes it a candidate for cancer research, where it could be used to develop new chemotherapeutic agents that target and destroy cancer cells while sparing healthy cells .

Neuroprotective Effects

In studies related to cerebral ischemia–reperfusion injury, Nigranoic acid has demonstrated neuroprotective effects . It appears to reduce nerve cell apoptosis by preventing the overactivation of certain apoptotic signaling pathways, suggesting its potential in treating stroke and other neurodegenerative conditions .

Biotechnological Applications

Nigranoic acid and its biosynthetic potential have been explored in biotechnological applications . For instance, it can be produced through fermentation reactions by endophytic fungi, which could lead to sustainable production methods for this compound outside of its natural plant sources .

Wirkmechanismus

Nigranoic acid is a triterpenoid isolated from Schisandra chinensis , a plant with a long history of use in traditional Chinese medicine . This compound has been found to exhibit several pharmacological effects, including protective effects on the brain and inhibition of HIV-1 reverse transcriptase .

Target of Action

Nigranoic acid primarily targets Poly (ADP-ribose) polymerase (PARP) and Apoptosis-Inducing Factor (AIF) . It also inhibits HIV-1 reverse transcriptase .

Mode of Action

Nigranoic acid interacts with its targets to modulate their activity. It prevents the overactivation of PARP and the nuclear translocation of AIF . This modulation results in the downregulation of nerve cell apoptosis .

Biochemical Pathways

Nigranoic acid affects the PARP/AIF signaling pathway . Overactivation of PARP and nuclear translocation of AIF are key events in the process of apoptosis. By preventing these events, nigranoic acid can inhibit apoptosis and thereby exert a protective effect on brain cells .

Pharmacokinetics

In a cerebral ischemia-reperfusion animal model, nigranoic acid was administered intragastrically at a dose of 1 mg/kg, 6 and 2 hours before brain ischemia .

Result of Action

The primary result of nigranoic acid’s action is the downregulation of nerve cell apoptosis . In the cerebral ischemia-reperfusion animal model, nigranoic acid significantly decreased apoptosis and the expression levels of AIF protein, PARP protein, and AIF mRNA at different time-points .

Action Environment

It’s known that nigranoic acid exhibits protective effects on the brain in a cerebral ischemia-reperfusion animal model . This suggests that the compound may be effective in environments where brain cells are at risk of damage due to ischemia and reperfusion.

Safety and Hazards

Eigenschaften

IUPAC Name |

(Z,6R)-6-[(1S,4R,5R,8S,9S,12S,13R)-13-(2-carboxyethyl)-4,8-dimethyl-12-prop-1-en-2-yl-5-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9,20,22-24H,1,7-8,10-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFOSFIPGRXARF-BRTULJEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319075 | |

| Record name | Nigranoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nigranoic acid | |

CAS RN |

39111-07-4 | |

| Record name | Nigranoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39111-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nigranoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.